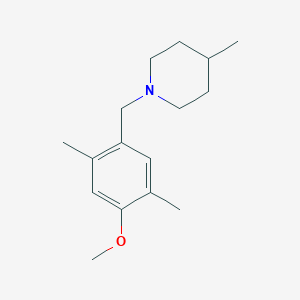![molecular formula C20H31N3O2 B5115233 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as a piperidinecarboxamide. This chemical compound has gained significant attention in the scientific community due to its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, studies have shown that this compound has a high affinity for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various regions of the brain and plays a crucial role in various neurological processes. It is believed that the binding of this compound to the sigma-1 receptor modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of drugs for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in lab experiments are its high affinity for the sigma-1 receptor and its potential use in the development of drugs for the treatment of neurological disorders and pain. However, the limitations of using this compound in lab experiments are its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One of the most promising directions is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of pain and inflammation. Finally, studies are needed to investigate the potential toxicity of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various scientific research applications. This compound has a high affinity for the sigma-1 receptor and has potential use in the development of drugs for the treatment of neurological disorders and pain. However, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzyl chloride with 2-(4-morpholinyl)ethylamine to form 1-(3-methylbenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide. This compound is then reacted with thionyl chloride to form 1-(3-methylbenzyl)-N-(2-chloroethyl)-4-piperidinecarboxamide. Finally, the compound is reacted with morpholine to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes such as memory, cognition, and mood regulation. This makes this compound a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-3-2-4-18(15-17)16-23-8-5-19(6-9-23)20(24)21-7-10-22-11-13-25-14-12-22/h2-4,15,19H,5-14,16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGKKBJRKHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5115164.png)

![3-(2-methoxyphenyl)-N-{2-[(6-methyl-2-pyridinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B5115177.png)
![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)
![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)

